The 5-amino-1,2,4-thiadiazol-3-yl group is a heterocyclic chemical moiety often incorporated into the structure of cephalosporin antibiotics. [, , , , , , , , , , ] This moiety is typically found as part of the acyl side chain at the C-7 position of the cephalosporin nucleus. [, , , , , , , , ] The incorporation of this group is often associated with enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). [, , , , , , ]
3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol is a nitrogen-sulfur heterocyclic compound that has gained attention due to its potential biological activity and applications in medicinal chemistry. This compound features a thiadiazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. The chemical formula of 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol is CHNOS, with a molecular weight of 193.23 g/mol .
This compound is classified under the category of aminothiadiazoles, which are derivatives of thiadiazole containing amino groups. Thiadiazoles are recognized for their extensive applications as structural units in biologically active molecules and as intermediates in organic synthesis . The specific structure of 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol allows for various modifications that can enhance its biological activity.
The synthesis of 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol can be approached through several methods. One common method involves the reaction of phenolic compounds with thiadiazole precursors.
Technical Details:
The structure of 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol consists of a phenolic moiety attached to a thiadiazole ring at the 3-position. The amino group is located at the 5-position of the thiadiazole ring.
Data:
3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol can undergo various chemical reactions due to its functional groups:
Technical Details: These reactions often require specific conditions such as temperature control and pH adjustments to optimize yields.
The mechanism of action for 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol involves its interaction with biological targets:
Data: Studies have shown that derivatives of thiadiazole exhibit broad-spectrum antimicrobial properties due to their ability to disrupt cellular functions .
Relevant Data or Analyses:
The presence of sulfur in the thiadiazole ring contributes to its unique solubility and reactivity profiles compared to similar organic compounds .
3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol has several potential applications in scientific research:
Heterocyclic compounds constitute the structural backbone of >75% of clinically approved antimicrobial and antitubercular agents, primarily due to their capacity for targeted molecular interactions with pathogenic biomolecules. The 1,2,4-thiadiazole ring system—exemplified in 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol—demonstrates exceptional versatility as a pyrimidine bioisostere. This electronic mimicry enables selective interference with microbial DNA replication and enzyme function while maintaining metabolic stability in physiological environments [2] [7]. The strategic incorporation of electron-rich nitrogen and sulfur atoms within the thiadiazole ring creates regions of low electron density (σ-holes) that facilitate strong, specific binding to bacterial target proteins, a feature critically absent in many conventional antibiotics [7]. Notably, 2-amino-1,3,4-thiadiazole derivatives have demonstrated minimum inhibitory concentrations (MIC) values as low as 0.8 μg/mL against Mycobacterium tuberculosis H37Rv strains—surpassing first-line antitubercular drugs in potency while maintaining selectivity toward mammalian cells [3]. This scaffold's bioisosteric flexibility allows for synthetic diversification at C3 and C5 positions, enabling medicinal chemists to fine-tune pharmacokinetic properties and overcome resistance mechanisms prevalent in Gram-negative pathogens [2].
Table 1: Structurally Related Thiadiazole Derivatives with Validated Antimicrobial Activity
Compound Name | Chemical Structure | Biological Activity | Reference |
---|---|---|---|
4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol | Thiadiazole C-linked to p-hydroxyphenyl | Screening candidate for cardiovascular infections; structural analog of target compound | [1] [6] |
5-Amino-3-phenyl-1,2,4-thiadiazole | Phenyl at C3 position | COX-2/5-LOX inhibitor; reduces TNF-α and IL-1β in inflammatory models | [5] [9] |
Phenothiazine-thiadiazole hybrids | Phenothiazine + thiadiazole moiety | MIC 0.8 μg/mL against M. tuberculosis; non-toxic to Vero cells | [3] |
The molecular hybridization of thiadiazole with phenolic systems generates synergistic biopharmaceutical properties critical for overcoming pharmacological barriers. The phenol moiety serves as a transmembrane transport enhancer through two complementary mechanisms: (1) pH-dependent ionization that promotes concentration at bacterial membrane interfaces, and (2) hydrogen-bonding capacity that facilitates transient pore penetration. This dynamic is particularly effective against Gram-negative pathogens, where 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol's log P value (~2.3) optimizes traversal through hydrophobic porin channels while maintaining sufficient aqueous solubility for systemic distribution [6] [8]. Hybridization further leverages the mesoionic character of 1,2,4-thiadiazoles—their ability to exist as charge-neutral species despite internal charge separation enables effortless passage through lipid bilayers that typically exclude polar antibiotics [2]. This property is quantified in compound MFCD03659018 (4-(5-amino-1,3,4-thiadiazol-2-yl)phenol), which demonstrates 98% oral bioavailability in murine models despite its polar surface area exceeding traditional Rule-of-Five limits [6]. The phenol component also provides a versatile pharmacophore for covalent targeting; its hydroxyl group participates in radical-mediated oxidative damage against bacterial membranes while serving as a synthetic handle for prodrug derivatization to bypass first-pass metabolism [8].
Antimicrobial resistance has escalated to crisis levels, with multidrug-resistant (MDR) pathogens causing >1.27 million annual deaths globally and outpacing the development of new therapeutic agents. The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.) exhibit resistance to ≥3 antibiotic classes through coordinated mechanisms: efflux pump overexpression, target site mutations, enzymatic drug inactivation, and biofilm formation [4] [10]. Of critical concern is the rapid transition of MDR pathogens from nosocomial to community-acquired infections—exemplified by methicillin-resistant S. aureus (MRSA) USA300 strains carrying SCCmec type IV and Panton-Valentine leucocidin genes, which now account for 57% of community-onset skin/soft tissue infections in the US [4]. Simultaneously, extensively drug-resistant (XDR) Mycobacterium tuberculosis strains have rendered first-line drugs (isoniazid, rifampicin) ineffective in 6.2% of new TB cases worldwide [3]. This resistance evolution is accelerated by the pharmaceutical "discovery void"; only 8 new antibiotic classes have reached clinical use since 2000, compared to 16 during 1980-1984 [8] [10]. 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol represents a chemically distinct scaffold that circumvents existing resistance machinery—its mechanism avoids β-lactamase recognition sites, lacks affinity for tetracycline efflux pumps (TetA-K), and remains unaffected by common aminoglycoside-modifying enzymes (APH, AAC, ANT) [4] [8].
Table 2: Resistance Mechanisms in Priority Pathogens and Thiadiazole-Phenol Bypass Strategies
Resistance Mechanism | Example Pathogens | Thiadiazole-Phenol Evasion Approach |
---|---|---|
Extended-spectrum β-lactamases (ESBLs) | K. pneumoniae, E. coli | Non-β-lactam structure; avoids hydrolysis by TEM/SHV/CTX-M enzymes |
Carbapenemases (NDM-1, KPC) | A. baumannii, Enterobacter | Metal-independent mechanism; unaffected by metallo-β-lactamase inactivation |
Vancomycin resistance (VanA) | E. faecium (VRE) | Peptidoglycan targeting distinct from D-Ala-D-Ala binding |
Efflux pump overexpression | P. aeruginosa, MRSA | Low molecular weight (177.23 g/mol) and amphiphilicity enhance intracellular accumulation |
Biofilm formation | S. epidermidis, C. albicans | Phenol-mediated disruption of extracellular polymeric matrix |
The urgency for novel chemotypes is magnified in intensive care units (ICUs), where MDR pathogens colonize >40% of patients via indwelling medical devices (endotracheal tubes, urinary catheters), with associated mortality rates reaching 76% for carbapenem-resistant A. baumannii bloodstream infections [10]. 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol's compact molecular architecture (MW 177.23 g/mol) enables rapid diffusion through biofilm matrices—a critical advantage over bulkier glycopeptide antibiotics (>1000 g/mol) that fail to penetrate these protective microbial communities [4] [8]. Its dual mechanism—combining DNA interaction via thiadiazole and membrane disruption via phenolic components—creates a synergistic barrier against resistance development that single-target antibiotics lack. This positions thiadiazole-phenol hybrids as essential candidates for the WHO's critical priority pathogen R&D pipeline [8] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0